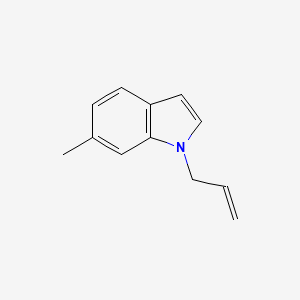

1H-Indole, 6-methyl-1-(2-propen-1-yl)-

Description

Properties

IUPAC Name |

6-methyl-1-prop-2-enylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-3-7-13-8-6-11-5-4-10(2)9-12(11)13/h3-6,8-9H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGVATIKBFTNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis of indole derivatives typically involves several key strategies, including the Fischer Indole Synthesis , Leimgruber-Batcho Synthesis , and Nenitzescu Indole Synthesis . However, specific methods for 1H-Indole, 6-methyl-1-(2-propen-1-yl)- might involve modifications of these general approaches.

Challenges and Considerations

- Regioselectivity : Ensuring the correct placement of substituents on the indole ring can be challenging.

- Stereochemistry : The introduction of the propenyl group may require control over stereochemistry if the compound is sensitive to isomerization.

Analysis of Preparation Methods

Comparison of Synthetic Approaches

| Synthetic Approach | Advantages | Disadvantages |

|---|---|---|

| Fischer Indole Synthesis | Well-established method, high yields | Requires specific starting materials |

| Leimgruber-Batcho Synthesis | Versatile, can introduce various substituents | More complex procedure |

| Nenitzescu Indole Synthesis | Allows for direct introduction of substituents | Limited applicability |

Research Findings

While specific research findings for 1H-Indole, 6-methyl-1-(2-propen-1-yl)- are limited, studies on indole derivatives highlight the importance of optimizing reaction conditions to achieve high yields and purity. For instance, the use of palladium catalysts in cross-coupling reactions can enhance efficiency in forming complex indole derivatives.

Chemical Reactions Analysis

1H-Indole, 6-methyl-1-(2-propen-1-yl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the propenyl group.

Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon atoms.

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis

1H-Indole, 6-methyl-1-(2-propen-1-yl)- serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. Common synthetic routes include the Fischer indole synthesis and electrophilic substitution reactions, which enable the formation of diverse derivatives.

Reactivity and Mechanism

The compound undergoes several types of chemical transformations:

- Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

- Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium catalysts.

- Substitution: Electrophilic substitution at the nitrogen or carbon atoms of the indole ring is common.

Biological Research Applications

Therapeutic Potential

Research indicates that indole derivatives, including 1H-Indole, 6-methyl-1-(2-propen-1-yl)-, exhibit potential therapeutic properties:

- Anticancer Activity: Studies suggest that this compound may inhibit cancer cell growth by interfering with cell division or inducing apoptosis through specific signaling pathways.

- Antimicrobial Properties: Investigations into its efficacy against various pathogens have shown promising results.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases.

Medicinal Applications

Drug Development

Due to its biological activities, 1H-Indole, 6-methyl-1-(2-propen-1-yl)- is being explored in drug development. Its ability to interact with specific molecular targets allows for the design of new pharmaceuticals aimed at treating cancer and infectious diseases. The compound's mechanism of action involves binding to receptors or enzymes, thereby modulating their activity.

Industrial Applications

Production of Dyes and Fragrances

In the industrial sector, this indole derivative is utilized in the production of dyes and fragrances. Its unique chemical properties contribute to the synthesis of various industrial chemicals, enhancing its value beyond academic research.

Case Studies

Several case studies highlight the applications of 1H-Indole, 6-methyl-1-(2-propen-1-yl)-:

Case Study 1: Anticancer Activity

A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The findings suggest its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains revealed that this indole derivative exhibited significant antimicrobial activity. The results indicated its potential use as an alternative treatment for bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Indole Derivatives

Key Observations:

- Substituent Diversity: The allyl group in the target compound contrasts with sulfonamide (), acetyl (), and thioether () moieties in other derivatives. These groups modulate solubility, reactivity, and biological target interactions.

- Positional Effects: Substituents at the 1-position (e.g., allyl, sulfonamide) influence nitrogen basicity and steric hindrance, while 6-position groups (methyl, acetyl) affect aromatic electron density .

Spectroscopic and Crystallographic Data

Table 3: Spectroscopic Comparisons

Key Observations:

- Allyl protons in the target compound would likely exhibit multiplet signals between δ 5.1–5.9, similar to enone protons in .

- Methyl groups (e.g., δ 2.4–2.6) and aromatic protons (δ 6.5–8.5) are consistent across derivatives .

Biological Activity

1H-Indole, 6-methyl-1-(2-propen-1-yl)- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities and therapeutic potential. This compound has garnered attention due to its various applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article provides a detailed overview of the biological activity of this compound, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- can be represented as follows:

This compound contains an indole ring with a methyl group at position 6 and a propenyl substituent at position 1. The presence of these groups significantly influences its biological activity.

The biological activity of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- is primarily attributed to its interaction with various molecular targets:

- Cell Signaling Modulation : The compound may influence cell signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit cancer cell growth by interfering with cell division mechanisms and inducing apoptosis through specific signaling pathways.

- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains, potentially disrupting bacterial cell wall synthesis or function .

Comparative Studies

Comparative analyses with other indole derivatives highlight the unique properties of 1H-Indole, 6-methyl-1-(2-propen-1-yl)-. Below is a summary table comparing its biological activities with related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 1H-Indole, 6-methyl-1-(2-propen-1-yl)- | Moderate | Significant | Apoptosis induction, cell cycle arrest |

| 1H-Indole, 6-methyl- | Low | Moderate | Cell signaling modulation |

| 1H-Indole, 3-methyl- | High | Low | Microtubule disruption |

Case Studies

Several studies have evaluated the biological effects of 1H-Indole, 6-methyl-1-(2-propen-1-yl)-:

- Anticancer Activity : In a study evaluating various indole derivatives for their anticancer properties, it was found that this compound induced significant cytotoxic effects in glioblastoma cells through the induction of methuosis—a form of cell death characterized by vacuolization—at concentrations as low as 0.6 μM .

- Antimicrobial Effects : Another investigation assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated that it exhibited broad-spectrum activity, effectively inhibiting growth at concentrations below 10 μg/mL .

- Mechanistic Insights : Research on the mechanism revealed that the compound's ability to disrupt microtubule dynamics contributed to its cytotoxicity against cancer cells. This effect was linked to alterations in cellular morphology and viability .

Q & A

Q. What are the established synthetic routes for 6-methyl-1-(2-propen-1-yl)-1H-indole, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation of the indole nitrogen using propargyl or allyl halides. A common method involves reacting 6-methylindole with 3-bromopropene (allyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C . Elevated temperatures enhance nucleophilic substitution kinetics. Industrial-scale synthesis may employ continuous flow reactors to optimize efficiency and reduce side products .

Q. Key Variables Table

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Base (e.g., K₂CO₃) | 1.5–2.0 equivalents | Excess base minimizes protonation of indole nitrogen, improving reactivity |

| Solvent (DMF) | 5–10 mL/g substrate | Polar aprotic solvents stabilize transition states |

| Temperature | 80–100°C | Higher temps accelerate reaction but may degrade sensitive substrates |

Q. How is 6-methyl-1-(2-propen-1-yl)-1H-indole characterized spectroscopically?

Characterization typically involves:

- ¹H/¹³C NMR : The allyl group protons resonate at δ 4.8–5.2 ppm (vinyl CH₂) and δ 5.6–6.0 ppm (CH=CH₂). The indole C-2 and C-3 carbons appear at ~125–135 ppm .

- IR Spectroscopy : N–H stretching (3400–3500 cm⁻¹) and C=C allyl vibrations (1640–1680 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., m/z 185 for C₁₂H₁₃N) .

Q. What are the preliminary biological screening assays for this compound?

Initial screens focus on:

- Anticancer Activity : Tubulin polymerization inhibition assays (IC₅₀ values) and cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Cytotoxicity Selectivity : Compare activity in cancer vs. normal cell lines (e.g., NIH/3T3 fibroblasts) to assess therapeutic index .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 6-methyl-1-(2-propen-1-yl)-1H-indole?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) at C-4/C-5 to improve tubulin binding affinity .

- Hybrid Molecules : Conjugate with thiophenyl or trimethoxyphenyl moieties to mimic colchicine-site inhibitors (e.g., IC₅₀ values < 50 nM in MDA-MB-231 cells) .

- Pro-drug Strategies : Attach hydrolyzable groups (e.g., sulfonates) to enhance solubility and target delivery .

Q. Structure-Activity Relationship (SAR) Table

| Modification | Biological Effect | Reference |

|---|---|---|

| C-3 Thiophenyl | 10-fold increase in tubulin inhibition | |

| C-6 Methoxy | Improved BBB permeability | |

| N-Allyl vs. N-Propargyl | Altered metabolic stability |

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to β-tubulin (PDB: 1SA0). The allyl group may occupy the colchicine hydrophobic pocket, while C-6 methyl stabilizes van der Waals contacts .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Electron-rich indole rings favor electrophilic interactions .

- MD Simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) < 2 Å indicates stable complexes .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

- Purity Issues : Validate compound integrity via HPLC (>95% purity) and elemental analysis .

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) across labs .

- Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC) and report passage numbers .

Case Study : Inconsistent IC₅₀ values for tubulin inhibition (5–50 µM) were traced to differences in protein isoform expression (βIII-tubulin vs. βI) .

Q. What analytical strategies identify degradation products under physiological conditions?

- Forced Degradation Studies : Expose the compound to pH 1–13, heat (40–60°C), and UV light.

- LC-HRMS : Detect major degradants (e.g., oxidative cleavage of the allyl group to form 6-methylindole) .

- Stability Guidelines : Store at –20°C under argon; avoid aqueous buffers with nucleophiles (e.g., amines) .

Q. How to design experiments validating mechanism of action in cancer cells?

- Cell Cycle Analysis : Flow cytometry to confirm G2/M arrest (e.g., >80% HeLa cells at 20 nM) .

- Western Blotting : Measure apoptosis markers (caspase-3 cleavage) and mitotic regulators (cyclin B1 suppression) .

- CRISPR Knockouts : Target β-tubulin isoforms to confirm on-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.